molecular formula C7H8N4 B6152350 1-methyl-1H-pyrazolo[3,4-c]pyridin-4-amine CAS No. 2172072-40-9

1-methyl-1H-pyrazolo[3,4-c]pyridin-4-amine

Cat. No.: B6152350
CAS No.: 2172072-40-9
M. Wt: 148.2
InChI Key:
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Description

1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-pyrazolo[3,4-c]pyridin-4-amine typically involves the formation of the pyrazole ring followed by the construction of the pyridine ring. One common method starts with the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide to obtain an intermediate, which is then protected and further reacted to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazolo[3,4-c]pyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting downstream signaling pathways and cellular processes .

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.

    1H-Pyrazolo[4,3-c]pyridine: A closely related compound with a different ring fusion pattern.

Uniqueness: 1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other pyrazolopyridine derivatives .

Properties

CAS No.

2172072-40-9

Molecular Formula

C7H8N4

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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